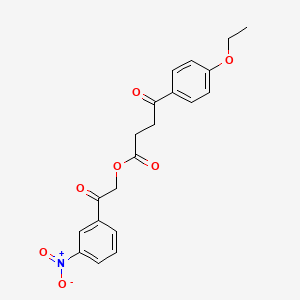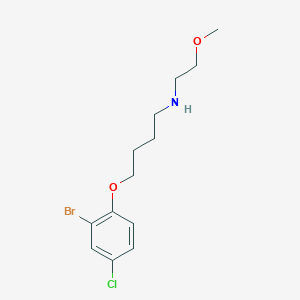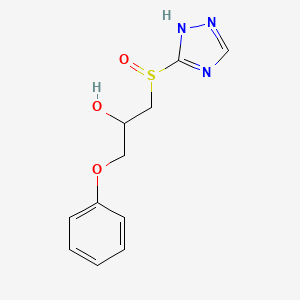
2-(3-nitrophenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-nitrophenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ONO-1714 and is a derivative of 4-oxo-2-phenyl-4H-chromene-3-carboxylic acid. ONO-1714 is a yellow crystalline powder that is soluble in organic solvents such as methanol and dimethyl sulfoxide.
Mécanisme D'action
The mechanism of action of ONO-1714 is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition by ONO-1714 may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
ONO-1714 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, and to inhibit the growth of tumors. It has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ONO-1714 is its potential as a therapeutic agent for the treatment of various diseases. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. However, one of the limitations of ONO-1714 is its relatively low solubility in water, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for research on ONO-1714. One area of research is the development of new drugs based on ONO-1714. Another area of research is the investigation of the mechanism of action of ONO-1714, which may lead to the development of new drugs with improved efficacy and safety. Additionally, further studies are needed to determine the potential side effects of ONO-1714, as well as its long-term effects on human health.
Méthodes De Synthèse
The synthesis of ONO-1714 involves the reaction between 2-(3-nitrophenyl)-2-oxoethyl 4-hydroxy-4-phenylbutanoate and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an esterification reaction, followed by an acylation reaction to yield ONO-1714. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
ONO-1714 has been extensively studied for its potential applications in scientific research. One of the main areas of research is its potential as a therapeutic agent for the treatment of various diseases. ONO-1714 has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of diseases such as cancer and rheumatoid arthritis.
Propriétés
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(4-ethoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7/c1-2-27-17-8-6-14(7-9-17)18(22)10-11-20(24)28-13-19(23)15-4-3-5-16(12-15)21(25)26/h3-9,12H,2,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZJUSLEPHZGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B5168984.png)

![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5168993.png)

![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5169014.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5169019.png)
![4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5169022.png)

![6-(4-tert-butylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5169033.png)
![N-(4-bromophenyl)-2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169048.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5169051.png)

![dimethyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)terephthalate](/img/structure/B5169074.png)

